4-[2-(tert-Butyl)-4-methylphenoxy]piperidine hydrochloride
Overview
Description
The compound “4-[2-(tert-Butyl)-4-methylphenoxy]piperidine hydrochloride” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Synthesis and Chemical Characterization
4-[2-(tert-Butyl)-4-methylphenoxy]piperidine hydrochloride is related to a class of chemicals that have been the subject of various synthetic and chemical characterization studies. For instance, the synthesis and application of related piperidine compounds have been explored for their potential in creating more effective pharmaceuticals and materials. The compound shares similarities with tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, an anticancer drug. This synthesis involved multiple steps including acylation, sulfonation, and substitution, highlighting the complex chemistry involved in developing such compounds (Wang et al., 2015).
Materials Science and Stability
In materials science, the stability and efficiency of similar compounds have been tested. For example, novel combined phenol/hindered amine stabilizers based on toluene-2,4-diisocyanate, incorporating elements like tert-butyl and piperidine structures, were developed to improve the light and thermal stability of polymers (Mosnáček et al., 2003). Such research indicates the broader applicability of this chemical class in enhancing the performance and longevity of materials.
Pharmaceutical Applications
While specific studies directly on this compound are not highlighted, the chemical's structural relatives have seen application in pharmaceutical development. For instance, research into paroxetine hydrochloride, a phenylpiperidine derivative and a selective serotonin reuptake inhibitor, reflects the potential medicinal chemistry applications of related compounds (Germann et al., 2013).
Mechanism of Action
Future Directions
Piperidine derivatives have significant potential in the pharmaceutical industry, and there is ongoing research into their synthesis and applications . Further investigation and exploration of “4-[2-(tert-Butyl)-4-methylphenoxy]piperidine hydrochloride” and similar compounds could contribute to their potential application as novel therapeutic agents in the future .
Properties
IUPAC Name |
4-(2-tert-butyl-4-methylphenoxy)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-12-5-6-15(14(11-12)16(2,3)4)18-13-7-9-17-10-8-13;/h5-6,11,13,17H,7-10H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVCVSGWLFSDTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CCNCC2)C(C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219979-38-0 | |
Record name | Piperidine, 4-[2-(1,1-dimethylethyl)-4-methylphenoxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219979-38-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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